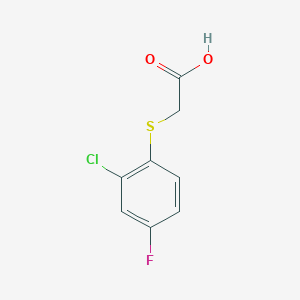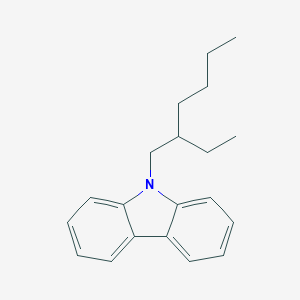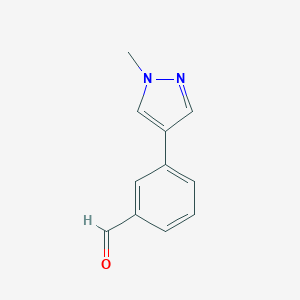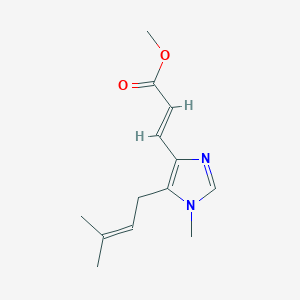
Fungerin
Vue d'ensemble
Description
Fungerin is an antifungal alkaloid with the molecular formula C13H18N2O2 . It is produced by the fungal species Fusarium . This compound has garnered attention due to its potent antifungal properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fungerin can be synthesized through a series of chemical reactions involving the starting materials and reagents specific to its structure.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Fusarium species. The fungal culture is grown under controlled conditions, and the compound is extracted from the culture broth. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Fungerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antifungal properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different levels of antifungal activity and other biological properties .
Applications De Recherche Scientifique
Fungerin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of antifungal agents and their mechanisms of action.
Biology: It is used in biological studies to understand the interactions between antifungal agents and fungal cells.
Medicine: this compound is investigated for its potential use in developing new antifungal drugs to treat fungal infections.
Industry: The compound is explored for its potential use in agricultural applications to protect crops from fungal pathogens
Mécanisme D'action
The mechanism of action of fungerin involves its interaction with fungal cell membranes. This compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets of this compound include specific proteins and enzymes involved in maintaining cell membrane structure and function .
Comparaison Avec Des Composés Similaires
Hydroxyfungerins A and B: These are derivatives of fungerin with additional hydroxyl groups.
Fusagerins A–F: These are a group of alkaloids structurally related to this compound, isolated from the same fungal species.
Uniqueness of this compound: this compound stands out due to its specific molecular structure and potent antifungal activity. Its unique imidazole ring and the presence of methyl and butenyl groups contribute to its distinct biological properties .
Propriétés
IUPAC Name |
methyl (E)-3-[1-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJZWVUHEIKSRC-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(N=CN1C)C=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(N=CN1C)/C=C/C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is fungerin and where is it found?
A1: this compound is an antifungal alkaloid originally isolated as a fungal metabolite of Fusarium sp. [, ]. It has also been found in other fungi like Fusarium tricinctum, an endophytic fungus found in the plant Peucedanum praeruptorum Dunn [].
Q2: What is known about the mechanism of action of this compound?
A2: Research suggests that this compound inhibits the polymerization of microtubule proteins in vitro []. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, followed by apoptosis (programmed cell death) in Jurkat cells [].
Q3: How does this compound affect the cell cycle at a molecular level?
A3: Studies show that this compound induces hyperphosphorylation of Cdc25C and dephosphorylation of Cdc2 []. These events are indicative of cell cycle arrest at the M phase, further supporting the hypothesis that this compound primarily acts by disrupting microtubule polymerization [].
Q4: Has the structure of this compound been fully characterized?
A4: Yes, the structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 15N-NMR studies utilizing the pulsed field gradient (PFG)-HMBC technique at natural abundance [].
Q5: Have there been any successful attempts to synthesize this compound?
A5: Yes, several research groups have reported the total synthesis of this compound [, ]. One approach involves a chemoselective synthesis strategy, starting from sarcosine, propiolic acid, and prenyl bromide to generate the required N-methyl α-aminoketone. Subsequent Marckwald thioimidazole cyclization and sulfur removal yield this compound and its analogues [].
Q6: Are there any known derivatives of this compound?
A6: Yes, researchers have identified new insecticidal antibiotics, hydroxyfungerins A and B, produced by Metarhizium sp. FKI-1079 []. Additionally, fusagerins A-F, new alkaloids structurally related to this compound, have been isolated from Fusarium sp. [, ].
Q7: Are there any studies exploring the structure-activity relationship (SAR) of this compound?
A7: While detailed SAR studies are limited, the synthesis of this compound analogues with defined substitution patterns suggests that modifications to the core structure could be used to explore the impact on activity, potency, and selectivity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


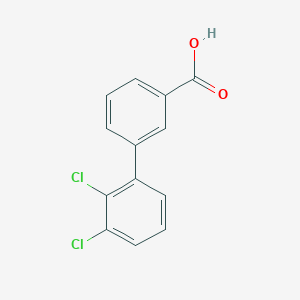
![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B70370.png)

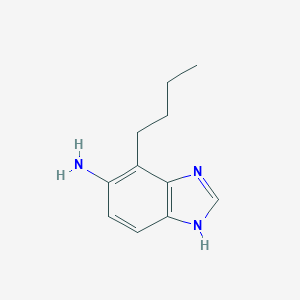
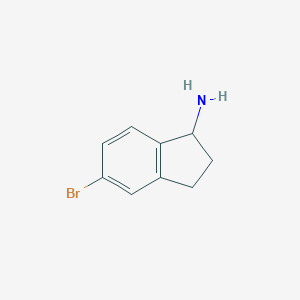
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
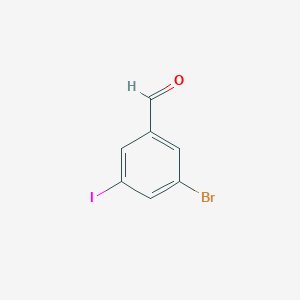
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)

